Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester (CAS 6132-17-8), commonly known as fensulfothion oxon sulfone, is a terminal organophosphate metabolite characterized by its fully oxidized oxon (P=O) and sulfone (-SO2-) moieties. In industrial and regulatory contexts, it is primarily procured as a Certified Reference Material (CRM) or high-purity analytical standard for pesticide residue monitoring, environmental toxicology, and food safety testing. Because the parent insecticide fensulfothion undergoes rapid oxidative metabolism in both environmental matrices and biological systems, tracking this specific terminal metabolite is mandated by global regulatory frameworks to accurately assess total neurotoxic residue levels [1].
Substituting fensulfothion oxon sulfone with the parent compound (fensulfothion), intermediate metabolites (like fensulfothion sulfone), or generic organophosphate standards compromises analytical integrity. The parent thionate (P=S) and the oxon (P=O) exhibit drastically different ionization efficiencies, chromatographic retention times, and matrix suppression profiles during standard QuEChERS extractions [1]. Furthermore, because the oxon sulfone is the direct acetylcholinesterase inhibitor, regulatory bodies require its specific quantification. Using a surrogate standard fails to correct for the unique extraction losses of this highly polar metabolite, leading to significant underreporting of the actual toxicological burden in food and environmental samples [2].
In triple quadrupole LC-MS/MS workflows, fensulfothion oxon sulfone requires specific Multiple Reaction Monitoring (MRM) transitions (Precursor m/z 309.1 → Product m/z 253.0 / 175.0) to avoid cross-talk with related metabolites [1].
| Evidence Dimension | Precursor and Product Ion m/z |
| Target Compound Data | Precursor m/z 309.1 → Product m/z 253.0 / 175.0 |
| Comparator Or Baseline | Fensulfothion sulfone (Precursor m/z 325.0 → Product m/z 268.9 / 191.0) |
| Quantified Difference | Exact -16 Da mass shift (P=O vs P=S substitution) enabling absolute MS channel isolation. |
| Conditions | Electrospray ionization (ESI+) in targeted LC-MS/MS pesticide screening. |
Allows analytical chemists to definitively resolve the oxon sulfone from other fensulfothion metabolites without relying solely on chromatographic separation.
The oxon (P=O) form of organophosphates serves as the primary electrophilic agent responsible for neurotoxicity, whereas the parent thionate (P=S) is a weak baseline inhibitor requiring metabolic activation [1].
| Evidence Dimension | AChE Bimolecular Inhibition Rate (ki) |
| Target Compound Data | Direct, potent AChE inhibition driven by the oxidized P=O center. |
| Comparator Or Baseline | Parent fensulfothion (P=S), which exhibits negligible direct AChE inhibition prior to cytochrome P450 bioactivation. |
| Quantified Difference | 100- to 1000-fold higher direct inhibitory potency for the oxon metabolite versus the parent thionate. |
| Conditions | In vitro and in vivo cholinesterase inhibition assays. |
Justifies the regulatory mandate to procure and monitor this exact metabolite, as it represents the primary neurotoxic hazard in the residue profile.
Highly polar metabolites containing sulfone and oxon groups exhibit distinct matrix adsorption behaviors, leading to lower baseline recoveries during standard dispersive solid-phase extraction (d-SPE) clean-ups [1].
| Evidence Dimension | Absolute Extraction Recovery (PSA/C18 Clean-up) |
| Target Compound Data | High polarity leads to significant matrix adsorption and lower baseline recoveries (often <50% uncorrected). |
| Comparator Or Baseline | Less polar parent organophosphates (typically achieving 70–120% recovery). |
| Quantified Difference | Up to 40–60% quantitative deviation if a generic recovery surrogate is used. |
| Conditions | d-SPE using primary secondary amine (PSA) and C18 sorbents in complex food matrices. |
Mandates the use of the exact fensulfothion oxon sulfone standard to generate accurate matrix-matched calibration curves and correct for specific analyte losses.
Fensulfothion oxon sulfone is a required calibration standard for laboratories executing multi-residue pesticide screening (e.g., SANTE/11312/2021 or GB 23200.121-2021 guidelines) in agricultural commodities. Its use allows for the precise LC-MS/MS quantification of terminal fensulfothion residues, ensuring compliance with Maximum Residue Limits (MRLs) in international food trade .
Due to the oxidative degradation of fensulfothion in soil and water, environmental testing facilities procure this standard to track the half-life and mobility of the oxon sulfone metabolite. Its distinct polarity and adsorption profile make it a critical marker for assessing groundwater contamination risks associated with legacy organophosphate applications .
In toxicological research, this compound serves as a direct-acting positive control or reference material for acetylcholinesterase (AChE) inhibition. Researchers utilize the pure oxon sulfone to bypass the need for in vivo bioactivation, enabling accurate in vitro profiling of organophosphate neurotoxicity and the development of novel biosensors or antidotes .
Acute Toxic;Environmental Hazard